1H-Benzimidazolesulfonic acid, 2-heptadecyl-

Description

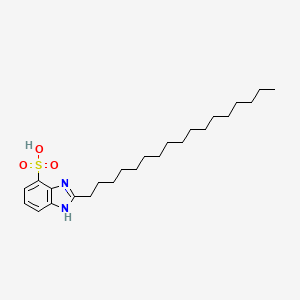

1H-Benzimidazolesulfonic acid, 2-heptadecyl- (CAS 5805-27-6) is a benzimidazole derivative featuring a sulfonic acid group (-SO₃H) at position 1 and a long heptadecyl (C₁₇H₃₅) chain at position 2. Its molecular formula is C₂₄H₄₀N₂O₃S, with a molecular weight of 436.65 g/mol (calculated). Key properties include:

Properties

CAS No. |

68228-08-0 |

|---|---|

Molecular Formula |

C24H40N2O3S |

Molecular Weight |

436.7 g/mol |

IUPAC Name |

2-heptadecyl-1H-benzimidazole-4-sulfonic acid |

InChI |

InChI=1S/C24H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-21-18-17-19-22(24(21)26-23)30(27,28)29/h17-19H,2-16,20H2,1H3,(H,25,26)(H,27,28,29) |

InChI Key |

IYPGVIQTKUUMCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NC2=C(N1)C=CC=C2S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of Heptadecyl Chain: The heptadecyl chain is introduced through alkylation reactions, where the benzimidazole core is reacted with heptadecyl halides in the presence of a base.

Industrial Production Methods

Industrial production of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is purified through techniques like recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolesulfonic acid, 2-heptadecyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, where electrophilic or nucleophilic reagents can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1H-Benzimidazolesulfonic acid, 2-heptadecyl- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activities.

Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Sulfonic acid derivatives (e.g., CAS 68966-82-5) exhibit enhanced polarity due to the -SO₃H group, but long alkyl chains counteract this effect, reducing water solubility .

- 1H-Benzimidazole-2-acetic acid (XLogP3 = 1.2) is significantly more hydrophilic than the target compound, highlighting the impact of substituent choice on physicochemical behavior .

Functional and Application Differences

Key Observations :

Key Observations :

Biological Activity

1H-Benzimidazolesulfonic acid, 2-heptadecyl- (CAS No. 68966-38-1) is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

1H-Benzimidazolesulfonic acid, 2-heptadecyl- is characterized by its long hydrophobic alkyl chain, which influences its solubility and interaction with biological membranes. The compound is often studied in the context of its derivatives, which may enhance or modify its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₂O₃S |

| Molecular Weight | 345.53 g/mol |

| CAS Number | 68966-38-1 |

The biological activity of 1H-benzimidazolesulfonic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving purine metabolism.

- Antimicrobial Activity : Studies indicate that it exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory responses, although further research is needed to elucidate the specific pathways involved.

Antimicrobial Activity

Research has demonstrated that 1H-benzimidazolesulfonic acid exhibits significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : In vitro studies revealed that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

- Fungal Activity : It also exhibited antifungal activity against Candida species with MIC values comparable to established antifungal agents.

Anti-inflammatory Effects

A study conducted on animal models indicated that administration of 1H-benzimidazolesulfonic acid significantly reduced inflammation markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy of 1H-benzimidazolesulfonic acid against clinical isolates of Staphylococcus aureus.

- Findings : The compound demonstrated a strong inhibitory effect with a MIC of 25 µg/mL and showed synergistic effects when combined with conventional antibiotics.

-

Case Study on Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory effects in a model of acute inflammation.

- Findings : Treatment with 1H-benzimidazolesulfonic acid resulted in a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.